molecular formula C12H9F2NO3S B2942291 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid CAS No. 2248284-54-8

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid

Cat. No.: B2942291
CAS No.: 2248284-54-8
M. Wt: 285.26
InChI Key: HHYMXJMHIGMCGB-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring, a difluoromethyl group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents, while the methoxybenzoic acid moiety can be synthesized through esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid can be used to study enzyme inhibition and protein interactions. Its difluoromethyl group may enhance binding affinity to biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)benzaldehyde

  • 3,4-Disubstituted-3-(difluoromethyl)pyrazoles

Uniqueness: 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit properties and reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

3-[4-(difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3S/c1-18-9-3-2-6(12(16)17)4-7(9)11-15-8(5-19-11)10(13)14/h2-5,10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYMXJMHIGMCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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